4-(3-{[(2S)-2-(methoxymethyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-methyl-2-butanol
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Overview
Description
4-(3-{[(2S)-2-(methoxymethyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-methyl-2-butanol is a useful research compound. Its molecular formula is C18H27NO3 and its molecular weight is 305.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 305.19909372 g/mol and the complexity rating of the compound is 369. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Heterocycles
Compounds similar to "4-(3-{[(2S)-2-(methoxymethyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-methyl-2-butanol" have been utilized in the synthesis of five and six-membered heterocycles. These heterocycles include pyrazoles, isoxazoles, pyrimidines, pyridones, and pyridines with masked or unmasked aldehyde functionality. Such syntheses involve regiospecific cyclocondensation reactions with bifunctional heteronucleophiles, showcasing the potential of related compounds in complex organic synthesis and the creation of novel molecules with potential pharmacological activities (Mahata et al., 2003).
Catalytic Applications
Research on related structures has also explored their role in catalysis. For example, cobalt-catalyzed hydromethoxycarbonylation reactions involving similar compounds have been investigated for their efficiency and mechanistic pathways. These studies provide insights into the catalytic cycles, highlighting how compounds with certain structural features can influence reaction pathways and product distributions in industrial chemical processes (Mika et al., 2011).
Molecular Mapping and Radical Stabilization
The study of substituted pyridinyls with cyano and methoxycarbonyl substituents offers insights into the stabilization of radicals and the structure-stability relationships. This research is relevant to understanding how modifications in the chemical structure can impact the stability and reactivity of radical species, which is crucial for designing new materials and catalysts (Katritzky & Soti, 1974).
Spectroscopic and Fluorescence Applications
Compounds with methoxymethyl and related substituents have been explored for their spectroscopic and fluorescence properties. These studies indicate potential applications in analytical chemistry, where such compounds can serve as reagents or probes for detecting and quantifying other substances. The sensitivity to pH and the ability to undergo specific reactions make these compounds valuable tools in developing new diagnostic methods (Yoshida et al., 1992).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[3-(3-hydroxy-3-methylbutyl)phenyl]-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3/c1-18(2,21)10-9-14-6-4-7-15(12-14)17(20)19-11-5-8-16(19)13-22-3/h4,6-7,12,16,21H,5,8-11,13H2,1-3H3/t16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLKUPCRGZVXDH-INIZCTEOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC(=CC=C1)C(=O)N2CCCC2COC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CCC1=CC(=CC=C1)C(=O)N2CCC[C@H]2COC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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